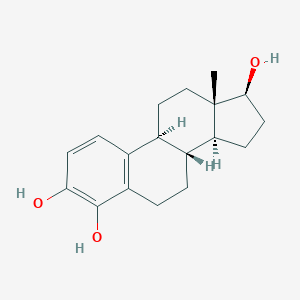
4-Hydroxyestradiol
Overview
Description
4-hydroxy-17beta-estradiol is a 4-hydroxy steroid that consists of 17beta-estradiol having an additional hydroxy group at position 4. It has a role as a metabolite. It is functionally related to a 17beta-estradiol.
4-Hydroxyestradiol is a natural product found in Homo sapiens with data available.
This compound is a metabolite formed during the metabolism of 17beta-estradiol by hydroxylation of the carbon at position 4 by cytochrome P450 1B1, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of this compound (4-OHE2) is not entirely known but this metabolite undergoes metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, and generates reactive oxygen species (ROS), which induce oxidative DNA damage. 4-OHE2 also activates nuclear factor-kappaB (NF-kB) and extracellular signal-regulated kinase/mitogen-activated protein kinase pathways, and induces the expression of certain genes through activation of the estrogen receptor (ER), which stimulates cellular proliferation in susceptible cells.
Scientific Research Applications
Probe for Mechanism of Action of Catechol Estrogens : 4-Hydroxyestradiol is utilized as a probe to understand the action mechanism of catechol estrogens, particularly due to their reduced affinity for estrogen receptors (Merriam et al., 1980).
Estrogen Receptor Affinity Studies : It has been compared with 4-(hydroxymethyl)estradiol 1 for studying estrogen receptor affinity and examining the biological effects of 4-hydroxyestrogens (Lovely et al., 1997).
Model for Estrogen-Associated Cancers : this compound is significant in studying the mechanisms behind estrogen-associated cancers, as it induces DNA damage and tumors in the kidney of Syrian hamsters (Liehr, 1998).
Role in LH Secretion in Pigs : It plays a role in the regulatory mechanisms of LH (Luteinizing Hormone) secretion in miniature pigs (Parvizi & Ellendorff, 1983).
Antioxidant Properties in Vascular Cells : As an antioxidant estrogen, this compound protects vascular smooth muscle cell membrane phospholipids against peroxidation and inhibits cell growth and migration (Dubey et al., 1999).
Breast Cancer Treatment : 4-Hydroxyandrostenedione, a potent aromatase inhibitor related to this compound, has shown effectiveness in treating patients with metastatic breast cancer (Coombes et al., 1987).
Brain Development in Neonatal Female Rats : this compound increases hypothalamic noradrenaline content in neonatal female rats, potentially affecting their developing brains (Nosenko & Reznikov, 1990).
Marker for Breast Tumors : An elevated ratio of 4-/2-hydroxyestradiol formation in mammary tissue may serve as a marker for breast tumors (Liehr & Ricci, 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites . It competitively inhibits the binding of estradiol to estrogen receptors .
Mode of Action
This compound exerts its effects by interacting with estrogen receptors. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Biochemical Pathways
The main metabolic pathway in the central nervous system is estrogen 4-hydroxylation . This pathway involves the conversion of estradiol to this compound. The metabolite then interacts with estrogen receptors, leading to a series of downstream effects, including neuroprotection against oxidative damage .
Pharmacokinetics
It is known that this compound is a minor metabolite of estradiol , suggesting that its bioavailability may be influenced by the metabolism of estradiol.
Result of Action
The primary result of this compound’s action is neuroprotection against oxidative damage . It has been found to have a stronger protective effect than 17β-estradiol against oxidative neurotoxicity in vitro and in vivo . This suggests that this compound could play a significant role in protecting neuronal cells against oxidative stress, which is a key factor in the development of neurodegenerative diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effects of this compound Additionally, factors that influence the metabolism of estradiol could also impact the levels and efficacy of this compound
Biochemical Analysis
Biochemical Properties
4-Hydroxyestradiol interacts with various enzymes, proteins, and other biomolecules. It is estrogenic, similarly to many other hydroxylated estrogen metabolites such as 2-hydroxyestradiol, 16α-hydroxyestrone, estriol (16α-hydroxyestradiol), and 4-hydroxyestrone . The nature of these interactions involves the compound’s ability to bind to estrogen receptors, influencing their activity and the subsequent biochemical reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to undergo metabolic redox cycling with its oxidized quinoid form, estradiol 3,4-quinone, producing reactive oxygen species (ROS), which cause oxidative DNA damage .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the presence of this compound in the culture media of embryos during the morula to blastocyst transition increases embryo quality and attachment to endometrial cells in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to exert a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system . It interacts with various enzymes and cofactors in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. While specific transporters or binding proteins have not been identified, it is known that this compound is a product of estrogen 4-hydroxylation, suggesting it may be distributed wherever this metabolic pathway is active .
Subcellular Localization
It is known that this compound can influence the cytoplasmic translocation of p53, a protein that plays a crucial role in preventing cancer .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022374 | |
| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5976-61-4 | |
| Record name | 4-Hydroxyestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-17-beta-estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1,3,5(10)-triene-3,4,17beta-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-3,4,17β-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3ZO03450E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-hydroxyestradiol formed in the body?
A: this compound is primarily generated through the metabolic conversion of 17β-estradiol by the cytochrome P450 enzyme CYP1B1. [, , ] This enzymatic reaction introduces a hydroxyl group at the C4 position of the estradiol molecule, leading to the formation of this compound. [, , ]
Q2: Where does this compound formation occur?
A: While predominantly expressed in the liver, CYP1B1 is also found in extrahepatic tissues, including the breast, kidney, and uterus, which are targets of estrogen-induced carcinogenesis. [, , , ] This suggests that local production of this compound in these tissues may contribute to tumor development. [, ]
Q3: How is this compound metabolized and eliminated?
A: The primary route of this compound inactivation is through O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). [, , ] This reaction converts this compound into its less reactive methoxy derivative, 4-methoxyestradiol. [, , ]
Q4: What makes this compound potentially carcinogenic?
A: this compound can undergo metabolic redox cycling, generating reactive oxygen species (ROS) and forming reactive quinone intermediates. [, , , , , , ] ROS can damage DNA, while quinones can form DNA adducts, both of which contribute to mutations and genomic instability, ultimately leading to cancer initiation. [, , , , , ]
Q5: What evidence suggests that this compound is involved in estrogen-induced cancers?
A: Studies have shown that this compound induces DNA damage and renal tumors in hamsters. [, , ] Furthermore, human mammary tumor tissues exhibit higher levels of CYP1B1 activity, indicating increased this compound formation in these tissues. [] These findings suggest a potential role of this compound in hormone-related cancers. [, , , ]
Q6: How does the carcinogenic potential of this compound compare to 2-hydroxyestradiol?
A: While both are catechol estrogens, this compound generally exhibits stronger carcinogenic and genotoxic effects compared to 2-hydroxyestradiol. [, , ] This difference is attributed to their distinct metabolic fates and reactivity, with this compound being more prone to redox cycling and DNA adduct formation. [, , ]
Q7: How do dietary factors influence this compound levels?
A: Certain dietary compounds, such as soy isoflavones (genistein and daidzein), have been found to reduce COMT activity in breast cancer cells, potentially leading to increased this compound levels. [] This finding highlights the potential impact of dietary components on estrogen metabolism and cancer risk. []
Q8: How do individual variations in metabolism affect susceptibility to this compound-induced carcinogenesis?
A: Polymorphisms in the CYP1B1 gene can influence the efficiency of this compound formation. [] Individuals carrying specific CYP1B1 variants may exhibit altered susceptibility to estrogen-induced cancers due to differences in this compound production. []
Q9: Can this compound be used as a biomarker for cancer risk?
A: Although not routinely used in clinical settings, measuring this compound levels, along with other estrogen metabolites and DNA adducts, could potentially serve as biomarkers for assessing estrogenic imbalance and susceptibility to tumor initiation. []
Q10: What mechanisms protect against this compound-induced damage?
A: COMT-mediated O-methylation represents the primary detoxification pathway for this compound. [, , ] Additionally, antioxidants, such as glutathione and N-acetylcysteine, can scavenge ROS and protect against this compound-induced oxidative stress. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)

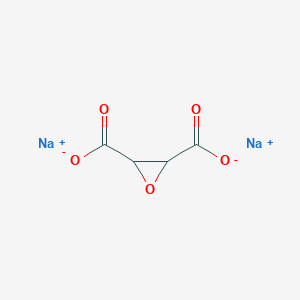

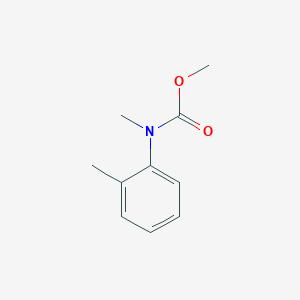

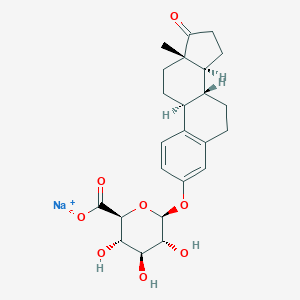

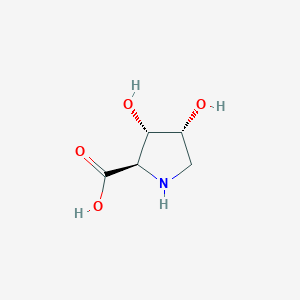
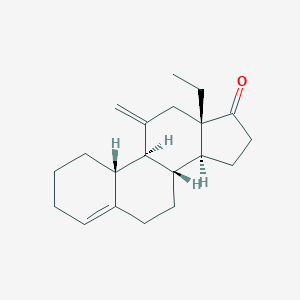

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B23089.png)
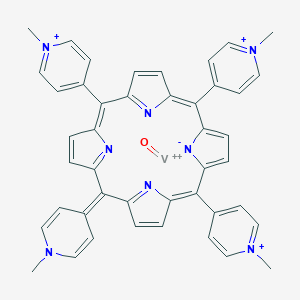
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
